molecular formula C18H12O B1625481 2-Phenyldibenzofuran CAS No. 78210-31-8

2-Phenyldibenzofuran

Cat. No. B1625481
CAS RN: 78210-31-8
M. Wt: 244.3 g/mol
InChI Key: GILPRDWSDSCHIU-UHFFFAOYSA-N
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Description

2-Phenyldibenzofuran is a chemical compound with the molecular formula C18H12O . It is a type of benzofuran, which is a class of compounds that are ubiquitous in nature . The systematic name for this compound is 2-Phenyldibenzo [b,d]furan .


Synthesis Analysis

Benzofuran compounds, including 2-Phenyldibenzofuran, are synthesized through various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .


Molecular Structure Analysis

The molecular structure of 2-Phenyldibenzofuran is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a high degree of aromaticity, which contributes to its stability and reactivity .


Physical And Chemical Properties Analysis

2-Phenyldibenzofuran has a density of 1.2±0.1 g/cm3, a boiling point of 418.3±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 78.8±0.3 cm3, and a polar surface area of 13 Å2 .

Scientific Research Applications

Photocatalytic Applications

  • Oxidative Photocyclisation

    Research has shown that 2-hydroxydibenzofuran (2-HODBF), a derivative of 2-Phenyldibenzofuran, can form through oxidative photocyclisation of 2-biphenylol in dilute aqueous solutions. This reaction is influenced by factors like pH and light wavelengths, with the anionic form of 2-biphenylol showing a higher quantum yield (Seffar, Dauphin, & Boule, 1987).

  • Photocatalytic Degradation

    In the context of environmental chemistry, 2-Phenyldibenzofuran and its derivatives like 2-phenylphenol have been investigated for their degradation under photocatalytic conditions using catalysts like TiO2 and ZnO. This process results in various photoproducts and is affected by pH and the presence of certain ions (Amine Khodja, Sehili, Pilichowski, & Boule, 2001).

Chemical Synthesis and Organic Geochemistry

  • Synthesis of Benzimidazoles

    2-Phenyldibenzofuran has been used in the synthesis of complex organic compounds like benzimidazoles. This synthesis process has been optimized in high-temperature water, indicating the compound's role in facilitating organic reactions (Dudd, Venardou, García‐Verdugo, Licence, Blake, Wilson, & Poliakoff, 2003).

  • In Marine Sedimentary Rocks

    Phenyldibenzofurans, including 2-Phenyldibenzofuran, have been identified in marine sedimentary rocks and hydrothermal petroleum, suggesting their relevance in geochemical studies related to organic matter maturity and depositional environments (Marynowski, Rospondek, Reckendorf, & Simoneit, 2002).

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Activity

    2-Phenyldibenzofuran derivatives like cicerfuran have shown significant antimicrobial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Aslam, Stevenson, Kokubun, & Hall, 2009).

  • Fungitoxicity of Substituted 2‐Phenylbenzofurans

    Certain substituted 2-phenylbenzofurans, especially those with hydroxy groups, have demonstrated high fungitoxicity, offering insights into the development of fungicidal compounds (Chamberlain & Carter, 1980).

Potential in Drug Discovery

Petrochemical and Environmental Significance

  • In Crude Oils and Source Rocks: The distribution of phenyldibenzofurans like 2-Phenyldibenzofuran in source rocks and crude oils has been investigated, highlighting their role in determining the thermal maturity and depositional environment of these geological samples (Yang, Li, Wang, Liu, Jiang, Fang, & Lai, 2017).

Safety And Hazards

There is limited information available on the safety and hazards of 2-Phenyldibenzofuran. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound .

Future Directions

The future research directions for 2-Phenyldibenzofuran could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by benzofuran compounds, 2-Phenyldibenzofuran may have potential applications in medicinal chemistry .

properties

IUPAC Name

2-phenyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILPRDWSDSCHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505820
Record name 2-Phenyldibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyldibenzofuran

CAS RN

78210-31-8
Record name 2-Phenyldibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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